2-Phenyl-6-(1H-pyrazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group at the 2-position and a pyrazolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylpyridine with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Lacks the pyrazole ring, making it less versatile in certain applications.
6-(1H-Pyrazol-5-yl)pyridine: Lacks the phenyl group, which can affect its chemical reactivity and applications.
2-Phenyl-3-(1H-pyrazol-5-yl)pyridine: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Uniqueness
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is unique due to the presence of both phenyl and pyrazole groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Biological Activity
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is a heterocyclic compound that combines the structural features of pyridine and pyrazole, resulting in a unique molecular framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The presence of both nitrogen-containing heterocycles enhances its reactivity and interaction with various biological targets.
Pharmacological Activities
Research indicates that this compound exhibits a range of pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial effects against various pathogens, including bacteria and fungi .
- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory activities, potentially through inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .
- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties, influencing cancer cell proliferation and apoptosis mechanisms .
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may bind to enzyme active sites or receptors, influencing various signaling pathways related to inflammation and cancer progression. Techniques such as molecular docking studies have been employed to elucidate these interactions.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound:
- Antimicrobial Studies : A study highlighted the synthesis of pyrazole derivatives that showed significant antibacterial activity against E. coli and S. aureus. The presence of specific functional groups was crucial for enhancing antimicrobial efficacy .
- Anti-inflammatory Research : A series of experiments demonstrated that compounds with similar structures exhibited selective COX-2 inhibition, leading to reduced inflammation in animal models. The anti-inflammatory effects were quantified through edema inhibition assays .
- Anticancer Investigations : Research on related pyrazole compounds revealed their ability to induce apoptosis in various cancer cell lines, including lung and colon cancer cells. These findings suggest that the pyrazole scaffold could be a promising lead for developing new anticancer agents .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-(1H-Pyrazol-5-yl)pyridine | Pyridine-Pyrazole | Exhibits distinct anti-inflammatory properties |
2-(1H-Pyrazol-3-yl)pyridine | Pyridine-Pyrazole | Known for its antitumor activity |
4-(1H-Pyrazol-3-yl)phenol | Phenolic-Pyrazole | Displays antioxidant properties |
2,6-Bis(1H-pyrazol-3-yloxy)pyridine | Bis-Pyridine-Pyrazole | Enhanced solubility and bioavailability characteristics |
Properties
CAS No. |
922164-00-9 |
---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-phenyl-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-5-11(6-3-1)12-7-4-8-13(16-12)14-9-10-15-17-14/h1-10H,(H,15,17) |
InChI Key |
NGQAGKXOCBPMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.